N,N-dimethyl-3-{2-[1-(3-thienylcarbonyl)piperidin-4-yl]-1H-imidazol-1-yl}propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of compounds related to N,N-dimethyl-3-{2-[1-(3-thienylcarbonyl)piperidin-4-yl]-1H-imidazol-1-yl}propan-1-amine involves complex multi-step reactions, including reductive amination, protection-deprotection strategies, and condensation reactions. An efficient eight-step synthesis starting from oxoacetic acid monohydrate, involving condensation and reductive amination, has been developed for similar compounds (Vaid et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to our compound of interest has been elucidated through crystallography, showing specific configurations and conformations. For example, structures involving piperidine and imidazole rings have been characterized, revealing the planarity of benzothiazol and imidazole rings and the chair conformation of the piperidine ring (Yıldırım et al., 2006).
Chemical Reactions and Properties
The compound under discussion participates in various chemical reactions, including alkylation and ring closure, which are crucial for generating structurally diverse libraries. These reactions are foundational for exploring the chemical space for potential biological activity (Roman, 2013).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure significantly influence the compound's applications in medicinal chemistry and material science. The detailed crystal structure provides insights into the compound's intermolecular interactions, crucial for understanding its stability and reactivity (Dhanalakshmi et al., 2018).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with other chemical agents, and photostability, are essential for the compound's applications in chemical syntheses and as potential pharmaceuticals. Organosuperbases derived from similar structures have shown remarkable basicity, which is crucial for their role as catalysts and intermediates in organic synthesis (Kunetskiy et al., 2012).
properties
IUPAC Name |
[4-[1-[3-(dimethylamino)propyl]imidazol-2-yl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-20(2)8-3-9-21-12-7-19-17(21)15-4-10-22(11-5-15)18(23)16-6-13-24-14-16/h6-7,12-15H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBASNOESRDCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=CN=C1C2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-{2-[1-(3-thienylcarbonyl)piperidin-4-yl]-1H-imidazol-1-yl}propan-1-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.